1-Amino-2-cyclohexylpropan-2-ol

Description

Significance of β-Amino Alcohols in Organic Synthesis and Catalysis

β-Amino alcohols are a fundamentally important class of organic compounds, valued for their versatile applications in both synthetic and medicinal chemistry. sigmaaldrich.comorganic-chemistry.org They are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. organic-chemistry.orgnih.gov Their utility stems from the presence of two key functional groups, an amine and an alcohol, which can be manipulated to create more complex molecular architectures.

The structural framework of β-amino alcohols is a prevalent feature in numerous natural products and synthetic drugs. organic-chemistry.orgorganic-chemistry.org For instance, this moiety is found in cardiovascular drugs, anti-asthma medications, and antimalarial agents. nih.gov Furthermore, they are integral to the structure of important pharmaceuticals like protease inhibitors used in antiviral therapies. sigmaaldrich.com

Beyond their role as synthetic building blocks, chiral β-amino alcohols are highly esteemed in the realm of asymmetric catalysis. They serve as effective chiral auxiliaries, chiral ligands for metal-based catalysts, and as organocatalysts themselves. organic-chemistry.orgnih.gov The proximity of the basic amino group and the acidic hydroxyl group allows them to act as bifunctional catalysts, facilitating a variety of chemical transformations with high levels of stereocontrol. nih.gov This catalytic prowess is harnessed in reactions like the enantioselective addition of organozinc reagents to aldehydes, a powerful method for creating chiral secondary alcohols. sigmaaldrich.com

Structural Features and Potential Isomerism of 1-Amino-2-cyclohexylpropan-2-ol

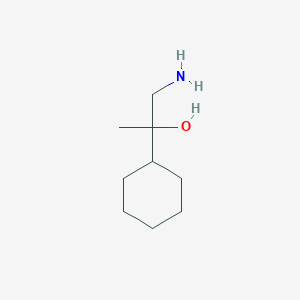

The chemical structure of this compound consists of a three-carbon propane (B168953) chain. An amino group (-NH₂) is attached to the first carbon (C1), while a hydroxyl group (-OH) and a cyclohexyl ring are attached to the second carbon (C2). This arrangement makes it a β-amino alcohol, as the amino and hydroxyl groups are on adjacent carbons. Specifically, it is a tertiary alcohol due to the three carbon-carbon bonds connected to the carbon bearing the hydroxyl group.

A key structural feature of this compound is the presence of a chiral center. The second carbon atom (C2) is bonded to four different groups: a methyl group, a cyclohexyl group, a hydroxyl group, and a -CH₂NH₂ group. This stereocenter means the molecule is chiral and can exist as a pair of enantiomers, (R)-1-Amino-2-cyclohexylpropan-2-ol and (S)-1-Amino-2-cyclohexylpropan-2-ol. The synthesis of such chiral compounds in an enantiomerically pure form is a significant goal in modern organic chemistry, often requiring specialized asymmetric synthesis techniques. guidechem.comchemicalbook.com

While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from related compounds. The table below compares the basic chemical information for the target compound with structurally similar molecules.

| Property | This compound | 2-(trans-4-Aminocyclohexyl)propan-2-ol chemicalbook.com | 1-Cyclohexylpropan-2-ol nist.gov |

| Molecular Formula | C₉H₁₉NO | C₉H₁₉NO | C₉H₁₈O |

| Molecular Weight | 157.26 g/mol | 157.26 g/mol | 142.24 g/mol |

| CAS Number | Not Available | 899806-45-2 | 76019-86-8 |

Note: Data for this compound is calculated based on its structure, as experimental values are not readily found in the cited literature.

Historical Context and Early Research Milestones on Amino Alcohols

The study of amino alcohols has a rich history intertwined with the development of organic synthesis. Early methods for preparing these compounds often relied on the reduction of naturally occurring amino acids or their derivatives. chemicalbook.com For example, α-amino acids could be reduced to their corresponding 1,2-amino alcohols using reagents like lithium aluminium hydride (LiAlH₄). chemicalbook.com

Another classical and still widely used approach for synthesizing β-amino alcohols is the aminolysis of epoxides. sigmaaldrich.comnih.gov This reaction involves the ring-opening of an epoxide with an amine, which is a direct and efficient route to the β-amino alcohol structure. nih.govchembk.com Over the years, numerous catalysts, including various Lewis acids, have been developed to improve the efficiency and regioselectivity of this transformation. sigmaaldrich.comnih.gov More recent advancements have focused on developing environmentally benign methods, such as using water as a solvent or employing biocatalysts like lipases. organic-chemistry.orgnih.gov The evolution of these synthetic methods highlights the enduring importance of β-amino alcohols and the continuous effort by chemists to access these valuable molecules more efficiently and selectively. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-cyclohexylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(11,7-10)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQIIGHQMPVULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 2 Cyclohexylpropan 2 Ol

Conventional Chemical Synthesis Routes

Conventional synthesis of 1-Amino-2-cyclohexylpropan-2-ol often involves well-established reactions in organic chemistry, utilizing readily available precursors and reagents.

A primary and straightforward method for the synthesis of this compound is through the reduction of the corresponding α-amino ketone, 1-amino-2-cyclohexylpropan-1-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group. A variety of reducing agents can be employed for this purpose, with the choice of agent influencing the reaction conditions and outcomes.

Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

| Precursor | Reducing Agent | Solvent | General Outcome |

| 1-Amino-2-cyclohexylpropan-1-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 1-Amino-2-cyclohexylpropan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | This compound |

The hydroboration-oxidation of an appropriate unsaturated precursor is another viable synthetic route. This two-step process allows for the anti-Markovnikov addition of water across a double bond. For the synthesis of this compound, a suitable starting material would be an allylic amine such as 2-cyclohexyl-3-aminopropene.

In the first step, the alkene reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diborane (B8814927) (B₂H₆), to form an organoborane intermediate. The subsequent oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group, yielding the target amino alcohol.

The ring-opening of an epoxide with a suitable nucleophile is a powerful method for constructing 1,2-amino alcohols. In this approach, a substituted epoxide, such as 2-cyclohexyl-2-methyloxirane, can be reacted with an amine source.

The nucleophilic attack of the amine on one of the epoxide's carbon atoms leads to the opening of the three-membered ring. Using ammonia (B1221849) or a protected form of ammonia as the nucleophile will introduce the required amino group. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. For a sterically hindered epoxide like 2-cyclohexyl-2-methyloxirane, the nucleophile will typically attack the less substituted carbon atom.

Complex molecules like this compound can also be synthesized through multi-step reaction sequences starting from simpler, more readily available chemicals. A hypothetical pathway could begin with cyclohexylacetone (B95054).

A possible sequence involves the following transformations:

α-Halogenation: The first step would be the selective halogenation at the α-position of cyclohexylacetone to produce 1-bromo-1-cyclohexylpropan-2-one.

Nucleophilic Substitution: The resulting α-haloketone can then undergo a nucleophilic substitution reaction with an amine source, such as sodium azide (B81097) followed by reduction, or directly with a protected amine, to introduce the amino group, forming 1-amino-1-cyclohexylpropan-2-one.

Reduction: The final step would be the reduction of the ketone functionality as described in section 2.1.1 to yield the final product, this compound.

Stereoselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of this compound is crucial when specific stereoisomers are desired. This is particularly important for applications in areas such as catalysis and medicinal chemistry.

Asymmetric reduction of the prochiral ketone, 1-amino-2-cyclohexylpropan-1-one, is a key strategy to obtain enantiomerically enriched or pure this compound. This can be achieved using chiral reducing agents or catalytic systems.

One prominent method is the use of chiral borane reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst. The CBS catalyst, a proline-derived oxazaborolidine, can stereoselectively reduce ketones in the presence of a stoichiometric borane source like BH₃-THF. The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines which enantiomer of the alcohol is formed.

Another approach involves catalytic hydrogenation using a chiral catalyst. For instance, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the enantioselective hydrogenation of ketones. The specific ligand employed dictates the stereochemical outcome of the reduction.

| Precursor | Method | Chiral Reagent/Catalyst | General Outcome |

| 1-Amino-2-cyclohexylpropan-1-one | Asymmetric Reduction | (R)- or (S)-Corey-Bakshi-Shibata (CBS) Catalyst | Enantiomerically enriched this compound |

| 1-Amino-2-cyclohexylpropan-1-one | Catalytic Hydrogenation | Chiral Ru- or Rh-phosphine complexes | Enantiomerically enriched this compound |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, providing a reliable method for introducing stereocenters. In this approach, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule—the auxiliary. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Enantioselective Amination Reactions

Modern synthetic chemistry has seen a shift towards more direct and efficient catalytic enantioselective methods, which obviate the need for stoichiometric chiral auxiliaries. Enantioselective amination, particularly the direct functionalization of C-H bonds, represents a cutting-edge approach to synthesizing chiral amino alcohols. sci-hub.senih.gov

A notable strategy involves a multi-catalytic system that facilitates a radical-mediated C-H amination. sci-hub.se This process can be conceptualized through the following key steps:

Activation : An alcohol precursor is transiently converted into a more reactive species, such as an oxime imidate.

Complexation : This intermediate coordinates to a chiral copper catalyst.

Radical Generation : An iridium photocatalyst, upon excitation with visible light, sensitizes the copper complex, promoting the formation of a nitrogen-centered radical.

Enantioselective Hydrogen Atom Transfer (HAT) : The chiral catalyst mediates an intramolecular HAT, where a specific hydrogen atom is abstracted from a C-H bond, creating a stereodefined carbon radical. nih.gov

Stereoselective Radical Trapping : The newly formed carbon radical is rapidly trapped by the nitrogen, forming the C-N bond with high stereocontrol.

Hydrolysis : The final step involves the hydrolysis of the intermediate to release the enantioenriched β-amino alcohol.

This radical relay mechanism allows for the amination of otherwise unactivated sp³ C-H bonds with high regio- and enantioselectivity. sci-hub.seresearchgate.net The development of such methods provides a powerful and atom-economical route to chiral β-amino alcohols from simple alcohol starting materials.

Table 1: Catalyst System for Enantioselective Radical C-H Amination

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs light and initiates the radical process via energy transfer. | Iridium-based photosensitizers |

| Chiral Catalyst | Controls the stereochemistry of the reaction. | Copper complex with a chiral bisoxazoline ligand |

Diastereoselective Synthesis Strategies

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial for controlling the relative configuration of these centers. For this compound, which has two stereocenters, controlling both the relative (syn/anti) and absolute (R/S) configuration is essential.

One powerful approach is substrate-controlled diastereoselection, where an existing stereocenter in the starting material directs the formation of a new one. For instance, the enantioselective aminoallylation of ketones can produce protected 1,2-aminoalcohols with high diastereoselectivity. nih.gov This copper-catalyzed reductive coupling involves the addition of an N-substituted allyl equivalent to a ketone. The stereochemical outcome is influenced by the chiral ligand on the copper catalyst and any pre-existing chirality in the reactants.

Another effective strategy involves the diastereomer-selective deamination of a mixture of diastereomers, which has been successfully applied to the synthesis of trans-4-substituted cyclohexane-1-amines. nih.gov In this process, a transaminase enzyme selectively converts one diastereomer (e.g., the cis-isomer) into the corresponding ketone, leaving the desired diastereomer (the trans-isomer) untouched and thus enriched. This method can be particularly powerful when combined with dynamic kinetic resolution, where the undesired diastereomer is continuously racemized or epimerized back into the mixture, theoretically allowing for a 100% yield of the desired diastereomer.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. springernature.comnih.gov The use of enzymes for the production of chiral compounds like this compound is increasingly important in the pharmaceutical and chemical industries due to the exceptional enantio- and regioselectivity of these biocatalysts. nih.gov

Enzyme-Mediated Reductions for Stereocontrol

The stereochemistry of the hydroxyl group in this compound can be precisely controlled through the enzymatic reduction of a prochiral ketone precursor, 1-amino-2-cyclohexylpropan-2-one. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. These enzymes typically use a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source.

The process involves selecting a KRED that exhibits the desired stereopreference (either R- or S-selective) for the specific ketone substrate. By employing whole microbial cells containing the desired KRED or the isolated enzyme, the reduction can be carried out to produce the corresponding chiral alcohol with high enantiomeric excess (e.e.). For example, various yeast strains and bacteria are known sources of KREDs capable of reducing a wide range of ketones with excellent stereocontrol. nih.gov

Transaminase-Catalyzed Routes

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are highly valuable enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.kr These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine, alanine, or putrescine) to a ketone acceptor. This reaction proceeds via a "ping-pong bi-bi" mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com

The synthesis of this compound using this method would start with the corresponding β-hydroxy ketone, 2-cyclohexyl-2-hydroxypropanal. A suitable ω-TA would then transfer an amino group to the ketone, establishing the amine stereocenter with high enantioselectivity. The stereochemical outcome is determined by the specific transaminase used, as different enzymes possess distinct substrate specificities and stereopreferences. The broad substrate scope of many engineered transaminases makes them applicable to a wide variety of ketones, including those with bulky substituents like the cyclohexyl group. frontiersin.orgresearchgate.net

Table 2: Representative Transaminase-Catalyzed Amination

| Enzyme Type | Substrate Example | Amine Donor | Key Feature | Reference |

|---|---|---|---|---|

| ω-Transaminase | 4-substituted cyclohexanones | Isopropylamine | High diastereoselectivity for trans-amines. nih.gov | nih.gov |

| Amine Dehydrogenase (AmDH) | Hydroxylated ketones | Ammonia (in reductive amination) | High conversion and enantioselectivity for small amino alcohols. frontiersin.org | frontiersin.org |

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions combine the advantages of both chemical catalysis and biocatalysis in a single pot, leading to highly efficient and elegant synthetic routes. entrechem.com These one-pot processes minimize waste, reduce purification steps, and can overcome challenges associated with substrate inhibition or unfavorable equilibria.

A potential chemoenzymatic cascade for this compound could involve the following steps:

Chemical Synthesis of Precursor : A chemical catalyst is used to synthesize the prochiral ketone precursor in the reaction vessel.

Biocatalytic Amination : A transaminase enzyme, present in the same pot, then asymmetrically converts the in situ-generated ketone into the final chiral amino alcohol.

For example, a process could be designed where an allylic alcohol is first isomerized to a ketone using a metal catalyst, followed by an asymmetric bioamination catalyzed by a transaminase. entrechem.com Another approach could involve the sequential action of a laccase to form a ketone from a ketoxime, which is then reduced by a ketoreductase or aminated by a transaminase. entrechem.com Such integrated cascades represent a sophisticated and highly efficient strategy for the synthesis of complex chiral molecules. nih.gov

Catalyst Development in the Synthesis of this compound

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. For the synthesis of vicinal amino alcohols, transition metal complexes are often employed. For instance, the aminolysis of epoxides, a potential route to this compound, can be catalyzed by various soluble metal salts and complexes. The choice of metal and ligand can influence the regioselectivity of the ring-opening, which would be critical in targeting the desired isomer.

However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer a practical advantage over their homogeneous counterparts due to their ease of separation and potential for recycling. For the synthesis of amino alcohols, solid acid or base catalysts, as well as supported metal catalysts, are commonly explored. For a potential synthesis of this compound, a solid catalyst could facilitate the addition of ammonia to a suitable cyclohexyl-substituted propylene (B89431) oxide precursor.

The table below illustrates a hypothetical comparison of potential heterogeneous catalysts for a generic epoxide aminolysis reaction, as specific data for the target compound is unavailable.

| Catalyst | Support | Reaction Conditions | Conversion (%) | Selectivity (%) |

| Zeolite H-ZSM-5 | - | 120°C, 8h | 85 | 90 (to desired isomer) |

| Amberlyst-15 | - | 100°C, 12h | 78 | 85 (to desired isomer) |

| MgO | - | 150°C, 6h | 92 | 75 (to desired isomer) |

Note: This table is illustrative and not based on experimental data for this compound.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral amino alcohols, proline and its derivatives are often effective catalysts for asymmetric aldol (B89426) or Mannich reactions, which could be adapted for the synthesis of this compound precursors. An organocatalytic approach could offer the advantage of avoiding metal contaminants in the final product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. While no specific "green" synthesis of this compound has been documented, general principles can be applied to its potential synthetic routes.

Key green chemistry principles applicable to the synthesis of this compound would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Preferring water, supercritical fluids, or benign organic solvents over hazardous ones.

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water represents a green approach for synthesizing various 1,2-amino alcohols. rsc.org This method is characterized by its use of water as a solvent and operation at room temperature. rsc.org

The following table summarizes how green chemistry principles could be hypothetically applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to achieve high yields and selectivity, thus reducing by-product formation. |

| Catalysis | Employing recyclable heterogeneous or organocatalysts to reduce catalyst waste and enable easier product purification. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass, if feasible. |

| Reduce Derivatives | Designing a synthetic route that avoids the use of protecting groups for the amino and hydroxyl functionalities. |

Reactivity and Chemical Transformations of 1 Amino 2 Cyclohexylpropan 2 Ol

Reactions Involving the Amino Functionality

The dominant reactivity of the primary amino group in 1-Amino-2-cyclohexylpropan-2-ol is its nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. wikipedia.org This allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

The primary amino group of this compound is expected to undergo acylation and sulfonylation, which are fundamental reactions for amines. wikipedia.org

Acylation: In a reaction often referred to as the Schotten-Baumann reaction, primary amines react with acyl chlorides or acid anhydrides to form amides. wikipedia.org Therefore, this compound would react with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) to yield the corresponding N-acyl derivative, an amide. This transformation is crucial for installing protecting groups or for building more complex molecular architectures.

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides (R-SO₂Cl) to produce sulfonamides. wikipedia.org This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. For this compound, this reaction would result in the formation of a stable N-sulfonylated product.

A supplier of the hydrochloride salt of this compound notes expertise in Friedel-Crafts acylation, indicating the relevance of this type of transformation to its chemical profile. echemi.com

Alkylation and Arylation Processes

The nucleophilic nitrogen atom can also attack alkyl or aryl halides to form new C-N bonds.

Alkylation: Primary amines can be alkylated by reacting them with alkyl halides. wikipedia.org The reaction of this compound with an alkyl halide (R-X) would lead to the formation of a secondary amine. However, a common challenge in this process is over-alkylation, where the resulting secondary amine reacts further to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. Careful control of reaction conditions and stoichiometry is necessary to favor mono-alkylation.

Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, enable the formation of C(aryl)-N bonds. While specific examples for this compound are not detailed in the surveyed literature, this powerful reaction is generally applicable to primary amines for the synthesis of N-aryl amines. ambeed.com

Imine and Amide Formation

Imine Formation: The reaction between a primary amine and an aldehyde or a ketone is a fundamental process that results in the formation of an imine (also known as a Schiff base). msu.edu This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. msu.edu Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the final imine, characterized by a carbon-nitrogen double bond. wikipedia.orgmsu.edu This reaction is reversible and can be driven to completion by removing the water formed. wikipedia.org

Table 1: Key Aspects of Imine Formation

| Feature | Description |

| Reactants | This compound (primary amine) + Aldehyde or Ketone |

| Key Intermediate | Carbinolamine |

| Byproduct | Water (H₂O) |

| Catalyst | Typically requires mild acid |

| Product | Imine (Schiff Base) |

| Reversibility | The reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound with the addition of water. wikipedia.org |

Amide Formation: As noted in section 3.1.1, amides are formed via acylation. This can also be achieved by reacting the amine with a carboxylic acid, typically using a coupling agent to facilitate the dehydration, or by using more reactive carboxylic acid derivatives like acid chlorides. youtube.comwikipedia.org

Metal Complexation and Ligand Coordination

Amino alcohols are excellent candidates for acting as ligands in coordination chemistry. wikipedia.org The presence of both a nitrogen (Lewis base) and an oxygen (Lewis base) atom allows them to function as bidentate ligands, coordinating to a single metal center through both atoms. This forms a stable five-membered chelate ring, a thermodynamically favorable arrangement. The ability of primary amines to act as good ligands for metal ions to form coordination complexes is a well-established principle. wikipedia.org While specific complexes with this compound are not detailed, its structure is well-suited for this purpose in various catalytic and material science applications.

Reactions Involving the Hydroxyl Functionality

The tertiary hydroxyl group in this compound also participates in a variety of chemical reactions, although its reactivity can be influenced by steric hindrance from the adjacent cyclohexyl group. nih.govmsu.edu The C-O and O-H bonds are polarized, making the oxygen electron-rich and nucleophilic. msu.edu

Esterification and Etherification Reactions

Esterification: Alcohols react with carboxylic acids and their derivatives to form esters. While direct reaction with a carboxylic acid (Fischer esterification) requires acidic catalysis and heat, a more common laboratory method involves reacting the alcohol with a more electrophilic acyl chloride or acid anhydride. nih.gov Protonating the alcohol can make it a better leaving group, but for ester formation, the neutral hydroxyl group acts as the nucleophile. masterorganicchemistry.com The tertiary nature of the alcohol in this compound might slow the reaction rate due to steric hindrance. msu.edu

Etherification: The formation of an ether from an alcohol typically requires converting the hydroxyl group into a more potent nucleophile. msu.edu This is often achieved by deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis. Alternatively, under strongly acidic conditions, two molecules of the alcohol could potentially condense to form an ether, though this is less controlled, especially for tertiary alcohols which are prone to elimination. msu.eduacs.org A supplier of the compound's hydrochloride salt lists etherification as a key reaction type associated with their capabilities. echemi.com

Oxidation to Carbonyl Compounds

The oxidation of the tertiary alcohol in this compound to a ketone is a challenging transformation. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols. Strong oxidizing agents often lead to the cleavage of carbon-carbon bonds.

However, specific reagents and conditions can be employed for this purpose. For instance, the use of milder, more selective oxidizing agents is crucial. While no direct studies on the oxidation of this compound are readily available, research on analogous tertiary alcohols suggests potential pathways. For example, the oxidation of tertiary alcohols can sometimes be achieved using reagents like chromium(VI) compounds under carefully controlled acidic conditions, though this often results in low yields and side products due to the harshness of the reagent. nih.gov

A more promising approach involves the use of modern catalytic systems. Iron complexes, for instance, have been shown to catalyze the oxidation of alcohols, including secondary alcohols like cyclohexanol, to the corresponding carbonyl compounds. mdpi.com It is conceivable that a similar catalytic system could be adapted for the oxidation of this compound, potentially offering a milder and more selective route to the corresponding α-amino ketone.

Table 1: Potential Oxidation Reactions of Tertiary Alcohols

| Oxidizing Agent/System | Substrate (Analogue) | Product | Notes |

| Chromium(VI) reagents | 2-Methyl-2-propanol | Acetone | Often leads to C-C bond cleavage. |

| Iron(III) complexes | Cyclohexanol | Cyclohexanone | Catalytic, potentially milder conditions. mdpi.com |

| TEMPO-based systems | Various alcohols | Aldehydes/Ketones | Known for selective oxidation of alcohols. |

It is important to note that the presence of the adjacent amino group can influence the outcome of the oxidation reaction. The amino group may need to be protected prior to oxidation to prevent undesired side reactions, such as oxidation of the amine itself or the formation of enamines.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of this compound, being tertiary, is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. nih.gov

One common strategy is the protonation of the alcohol in the presence of a strong acid, which converts the hydroxyl group into a water molecule, a good leaving group. libretexts.org This allows for an SN1-type reaction to occur, proceeding through a stable tertiary carbocation intermediate. The subsequent attack by a nucleophile would yield the substituted product. However, the strongly acidic conditions required might also lead to side reactions, including elimination to form an alkene or reactions involving the amino group.

Table 2: Nucleophilic Substitution Strategies for Tertiary Alcohols

| Activating Agent | Nucleophile | Product Type | Mechanism |

| Strong Acid (e.g., HBr) | Br⁻ | Tertiary Alkyl Halide | Sₙ1 libretexts.org |

| Mitsunobu Reagents | HN₃ | Tertiary Azide (B81097) | Sₙ2 with inversion of configuration nih.gov |

| Mukaiyama's Reagent | Various Nucleophiles | Substituted Tertiary Carbon | Redox-based activation nih.gov |

Another approach involves the use of reagents that activate the alcohol under milder conditions. The Mitsunobu reaction, for example, can be used for the stereospecific substitution of chiral tertiary alcohols with complete inversion of configuration. nih.gov This method would be particularly relevant if the stereochemistry at the tertiary carbon of this compound is to be controlled. Mukaiyama's reagent offers another mild alternative for the activation of tertiary alcohols towards nucleophilic substitution. nih.gov The presence of the vicinal amino group could potentially influence the reaction through intramolecular interactions or by acting as an internal nucleophile under certain conditions.

Reactivity of the Cyclohexyl Moiety

The cyclohexyl ring in this compound is a non-aromatic, saturated hydrocarbon moiety. Its reactivity is primarily centered around functionalization of the C-H bonds and is significantly influenced by its conformational preferences.

Ring Functionalization (e.g., Halogenation, Hydroxylation)

Direct functionalization of the unactivated C-H bonds of the cyclohexyl ring is generally challenging but can be achieved using highly reactive reagents or catalytic methods.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, is a common method for introducing a halogen atom onto a cyclohexane (B81311) ring. The selectivity of this reaction is often low, leading to a mixture of products. The presence of the bulky amino alcohol side chain would likely exert a steric influence on the regioselectivity of the halogenation, favoring positions further away from the point of attachment.

Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring can be accomplished through various methods. Biocatalytic approaches using cytochrome P450 enzymes have shown promise for the site-selective hydroxylation of non-activated C-H bonds in cyclohexyl derivatives. While specific studies on this compound are lacking, related research demonstrates the feasibility of such transformations.

Conformational Analysis and its Influence on Reactivity

The cyclohexyl ring exists predominantly in a chair conformation to minimize angle and torsional strain. The bulky 1-amino-2-hydroxypropyl substituent will preferentially occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions). This conformational preference has a direct impact on the reactivity of the ring.

The axial and equatorial positions on the cyclohexane ring have different steric environments and, consequently, different reactivities. For instance, in a substitution reaction on a functionalized cyclohexyl ring, the approach of a nucleophile can be hindered for an axial substituent compared to an equatorial one. Similarly, the stereochemical outcome of reactions on the ring will be dictated by the conformation of the starting material and the transition state. The chair-chair interconversion of the cyclohexyl ring is a dynamic process, and the equilibrium between the two chair forms will be heavily skewed towards the conformer with the bulky substituent in the equatorial position. This conformational locking can be exploited to achieve stereoselective transformations on the cyclohexyl moiety.

Derivatization Strategies for Functional Group Interconversion

The amino and hydroxyl groups of this compound serve as versatile handles for further molecular elaboration, allowing for its use as a scaffold in the synthesis of more complex, polyfunctionalized molecules.

Stereochemical Considerations and Applications in Asymmetric Synthesis

1-Amino-2-cyclohexylpropan-2-ol as a Chiral Building Block

Construction of Complex Polycyclic Structures

The strategic use of chiral auxiliaries derived from this compound offers a powerful approach for the construction of complex polycyclic structures. These auxiliaries guide the stereochemical outcome of key bond-forming reactions, enabling the synthesis of intricate molecular architectures with a high degree of control. The conformational rigidity and steric bulk of the cyclohexyl group play a crucial role in creating a well-defined chiral environment, which effectively biases the approach of incoming reagents.

One notable application involves the use of these auxiliaries in asymmetric cyclization reactions. For instance, chiral auxiliary-substituted 4-en-1-ol derivatives can be transformed into valuable tetrahydrofuran (B95107) (THF) scaffolds. acs.org This transformation highlights the ability of the auxiliary to control the stereochemistry of the newly formed stereocenters within the cyclic structure. The predictable nature of this stereocontrol is essential for the synthesis of complex molecules where multiple stereocenters need to be set with precision.

Furthermore, the principles of using chiral auxiliaries can be extended to more complex cascade reactions, where multiple rings are formed in a single synthetic operation. An example is the acid-catalyzed Prins cyclization/lactonization cascade, which can be employed to construct lactone-bridged scaffolds. acs.org The chiral auxiliary directs the initial cyclization event, and this stereochemical information is then propagated through the subsequent ring-forming step. This strategy allows for the rapid assembly of complex polycyclic systems from relatively simple starting materials. The ability to remove and recycle the chiral auxiliary after the key stereodetermining steps adds to the efficiency and practicality of this methodology in the synthesis of natural products and other complex organic molecules. youtube.comyoutube.com

Application of this compound Derivatives as Chiral Ligands and Auxiliaries

Derivatives of this compound have emerged as highly effective chiral ligands and auxiliaries in a variety of asymmetric transformations. Their utility stems from the presence of both a basic amino group and a hydroxyl group on a rigid chiral scaffold, which allows for effective chelation to metal centers and the creation of a well-defined stereochemical environment around the reactive site. nih.gov

In Asymmetric Catalysis (e.g., Aldol (B89426) Reactions, Reductions, Cycloadditions)

The application of this compound derivatives in asymmetric catalysis is extensive, with notable success in aldol reactions, reductions of ketones, and cycloaddition reactions.

Aldol Reactions: In asymmetric aldol reactions, these chiral amino alcohols can be used to form chiral enamines or can act as ligands for metal-catalyzed processes, directing the facial selectivity of the enolate attack on the aldehyde. pressbooks.pubyoutube.com The bulky cyclohexyl group effectively shields one face of the enolate, leading to high diastereoselectivity and enantioselectivity in the formation of β-hydroxy carbonyl compounds.

Reductions: Chiral oxazaborolidine catalysts derived from this compound are effective for the asymmetric reduction of prochiral ketones to secondary alcohols. The catalyst coordinates to both the borane (B79455) reducing agent and the ketone, creating a rigid transition state that dictates the stereochemical outcome of the hydride transfer.

Cycloadditions: In asymmetric cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, ligands derived from this compound can be used to control the stereochemistry of the newly formed cyclic products. nih.gov The ligand coordinates to a Lewis acid catalyst, which in turn activates the dienophile or dipolarophile and directs the approach of the diene or dipole from a specific face.

Below is a table summarizing the application of this compound derivatives in various asymmetric catalytic reactions.

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) |

| Aldol Addition | TiCl4 / Chiral Amino Alcohol | Ketone Enolate + Aldehyde | β-Hydroxy Ketone | Up to 95% |

| Ketone Reduction | Oxazaborolidine-BH3 | Prochiral Ketone | Chiral Secondary Alcohol | Up to 98% |

| Diels-Alder | Cu(II) / Chiral Ligand | Diene + Dienophile | Cyclohexene Derivative | Up to 99% |

| [3+2] Cycloaddition | Chiral Lewis Acid | Nitrone + Alkene | Isoxazolidine | Up to 96% |

Enantioselective C–H Functionalization

The direct functionalization of C–H bonds is a powerful strategy in organic synthesis, and the use of chiral ligands derived from this compound has enabled significant advances in enantioselective C–H functionalization. acs.org These ligands can be employed in transition metal-catalyzed reactions to achieve site-selective and stereoselective activation of otherwise unreactive C–H bonds. nih.gov

A key application is in the enantioselective C–H amination of alkanes. nih.gov In these reactions, a metal catalyst, often rhodium or palladium, bearing a chiral ligand derived from this compound, can direct the insertion of a nitrene into a C–H bond with high enantioselectivity. The steric and electronic properties of the ligand are crucial for differentiating between prochiral C–H bonds and controlling the stereochemistry of the newly formed C–N bond. This method provides a direct route to chiral amines, which are important building blocks in pharmaceuticals and agrochemicals.

Another area of application is in the enantioselective C–H arylation of aliphatic and aromatic compounds. By employing a palladium catalyst with a chiral ligand, a C–H bond can be activated and subsequently coupled with an aryl halide or another arylating agent. The chiral ligand environment around the metal center is critical for achieving high enantioselectivity in the C–C bond-forming step.

The table below presents selected examples of enantioselective C–H functionalization reactions using ligands derived from this compound.

| Reaction Type | Catalyst/Ligand System | Substrate | Reagent | Product | Enantiomeric Excess (ee) |

| C–H Amination | Rh2(OAc)4 / Chiral Ligand | Cyclohexane (B81311) | Sulfonyl Azide (B81097) | N-Sulfonyl Cyclohexylamine | Up to 92% |

| C–H Arylation | Pd(OAc)2 / Chiral Ligand | Adamantane | Aryl Bromide | 1-Aryl-adamantane | Up to 90% |

| C–H Silylation | Ir / Chiral Ligand | Alkylamine | Hydrosilane | β-Silyl Amine | Up to 94% |

Ligand Design and Optimization Studies

The effectiveness of this compound as a chiral backbone has prompted extensive research into the design and optimization of new ligands for asymmetric catalysis. These studies aim to fine-tune the steric and electronic properties of the ligand to improve catalytic activity, enantioselectivity, and substrate scope.

One common strategy involves the modification of the amino and hydroxyl groups to introduce additional coordinating atoms or steric bulk. For example, the amino group can be functionalized to form amides, sulfonamides, or phosphinamides, while the hydroxyl group can be etherified or esterified. These modifications can influence the ligand's coordination geometry and the chiral pocket it creates around the metal center.

Computational studies are often employed in conjunction with experimental work to guide ligand design. Molecular modeling can provide insights into the structure of the catalyst-substrate complex and the transition states of the reaction, helping to rationalize the observed stereoselectivity and predict the performance of new ligand designs. The systematic variation of substituents on the cyclohexyl ring or the propanol (B110389) backbone has also been explored to create libraries of ligands for screening in various asymmetric reactions. This modular approach allows for the rapid identification of optimal ligands for specific transformations. nih.gov

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-Amino-2-cyclohexylpropan-2-ol. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region (approximately 0.8-1.9 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely present as a multiplet, and the methyl group (-CH₃) would yield a singlet. The protons attached to the amino group and the hydroxyl group are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent used.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon bearing the hydroxyl and cyclohexyl groups (C2) would be a quaternary carbon with a characteristic chemical shift. The aminomethyl carbon (C1) and the methyl carbon (C3) would also have unique resonances. The six carbons of the cyclohexyl ring may show some distinct signals due to their diastereotopic nature.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl (CH, CH₂) | 0.8 - 1.9 | Multiplet |

| Methyl (CH₃) | ~1.1 | Singlet |

| Aminomethyl (CH₂) | ~2.5 - 3.0 | Multiplet |

| Amino (NH₂) | Variable | Broad Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Methyl (C3) | 20 - 30 |

| Cyclohexyl (C4-C9) | 25 - 45 |

| Aminomethyl (C1) | 45 - 55 |

| Quaternary Carbon (C2) | 70 - 80 |

The compound this compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. The determination of the absolute configuration of such chiral molecules is a significant challenge. Advanced NMR techniques are pivotal in this assignment.

One powerful method involves the use of chiral derivatizing agents, such as Methoxy-phenylacetic acid (MPA). nih.govnih.gov By reacting the amino alcohol with (R)- and (S)-MPA to form diastereomeric esters or amides, it is possible to distinguish the enantiomers in the NMR spectrum. rsc.orgresearchgate.net The differing spatial arrangements of the diastereomers lead to distinct chemical shifts, particularly for protons near the chiral center. Analysis of the chemical shift differences (Δδ) between the (R)- and (S)-MPA derivatives allows for the assignment of the absolute configuration. researchgate.net

Another critical technique is Nuclear Overhauser Effect (NOE) spectroscopy (e.g., 1D NOE difference or 2D NOESY). researchgate.netwikipedia.orgacdlabs.com NOE detects through-space interactions between protons that are in close proximity (typically < 5 Å). researchgate.net For this compound, NOE experiments could reveal the spatial relationship between the protons on the stereocenter and other parts of the molecule, helping to define its three-dimensional structure and relative stereochemistry. wikipedia.orgyoutube.com

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub This chair conformation can undergo a "ring flip" to an alternative chair form. pressbooks.pub The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a fundamental method for studying these conformational equilibria. nih.govauremn.org.br The magnitude of the coupling constant between adjacent protons on the cyclohexane ring depends on the dihedral angle between them. For instance, a large coupling constant (typically 10-13 Hz) is observed for trans-diaxial protons, while smaller values (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By measuring these coupling constants at different temperatures, the populations of the different conformers can be determined. researchgate.net For this compound, the bulky propan-2-ol group is expected to preferentially occupy the equatorial position to minimize steric hindrance. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₁₉NO. nih.govuni.lu

Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically to within a few parts per million (ppm), allowing for unambiguous confirmation of the chemical formula. nih.gov

Calculated Exact Mass for C₉H₁₉NO

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.15394 |

| [M+Na]⁺ | C₉H₁₉NNaO⁺ | 180.13588 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgunt.edu The fragmentation patterns are often characteristic of specific functional groups and structural motifs within the molecule.

For protonated this compound ([M+H]⁺), fragmentation is expected to occur via characteristic pathways for amino alcohols. nih.govlibretexts.org Common fragmentation routes include:

Alpha-cleavage: The bond between C1 and C2 is weak and can cleave, leading to the loss of the aminomethyl group or the formation of a stable iminium ion. Cleavage of the bond between the cyclohexyl ring and C2 is also a likely pathway. libretexts.org

Dehydration: Loss of a water molecule (18 Da) from the tertiary alcohol is a very common fragmentation pathway for alcohols. libretexts.org

Loss of Ammonia (B1221849): Cleavage resulting in the loss of ammonia (17 Da) can also occur.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure. nih.govresearchgate.net

Predicted MS/MS Fragmentation for [C₉H₁₉NO + H]⁺

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |

| 158.15 | Loss of Water | 140.14 | 18.01 |

| 158.15 | Loss of Ammonia | 141.15 | 17.03 |

| 158.15 | Cleavage of C1-C2 bond | 128.14 | 30.01 |

| 158.15 | Cleavage of C(cyclohexyl)-C2 bond | 75.08 | 83.07 |

Chiral Chromatography

Since this compound is a chiral compound, separating its enantiomers is essential for many applications. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. yakhak.orgnih.gov

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. eijppr.com A variety of CSPs have been developed that are effective for the separation of amino alcohols. nih.govnih.gov These include:

Pirkle-type CSPs: These are based on a small chiral molecule (like an amino acid derivative) bonded to a silica (B1680970) support. They work through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and widely used for separating a broad range of chiral compounds, including amino alcohols. nih.govwindows.net

Ligand-exchange CSPs: These involve a chiral ligand, often an amino acid, complexed with a metal ion (like copper) on the stationary phase. They are particularly effective for separating amino acids and amino alcohols. scas.co.jp

The choice of CSP and mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving successful enantiomeric separation. nih.gov Derivatization of the amino group, for instance with a fluorogenic agent like NBD-Cl, can also be employed to enhance detection and potentially improve chiral recognition on the column. yakhak.org

Determination of Enantiomeric Excess (ee) using Chiral HPLC and GC

The determination of enantiomeric excess (ee) is crucial for quantifying the purity of a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers and determining their relative amounts.

For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These CSPs can separate a wide range of racemic compounds, including those of pharmaceutical interest. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Chiral HPLC:

A typical approach for the chiral separation of amino alcohols involves using a polysaccharide-based column. The choice of mobile phase is critical and often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine, like diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like this compound.

| Parameter | Typical Condition |

| Column | Cellulose or Amylose-based Chiral Stationary Phase |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Temperature | 25 °C |

This table represents a generalized set of starting conditions for method development for the chiral HPLC analysis of this compound, based on common practices for similar amino alcohols.

Chiral GC:

For GC analysis, the amino and hydroxyl groups of this compound typically require derivatization to increase volatility and improve chromatographic performance. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amino and hydroxyl groups into trifluoroacetyl derivatives. The resulting diastereomers can then be separated on a chiral capillary column.

Preparative Chiral Chromatography for Enantiomer Isolation

The isolation of pure enantiomers is essential for studying their individual biological activities and for use as chiral building blocks in synthesis. Preparative chiral chromatography is a widely used technique for obtaining enantiopure materials on scales ranging from milligrams to kilograms. researchgate.net This technique utilizes larger columns and higher flow rates compared to analytical chromatography to process larger quantities of the racemic mixture.

The conditions developed for analytical chiral HPLC can often be scaled up for preparative separations. The goal is to maximize throughput while maintaining sufficient resolution to achieve high enantiomeric purity. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative for preparative chiral separations due to its lower viscosity and higher diffusivity, which can lead to faster and more efficient separations. nih.gov

For the isolation of the enantiomers of this compound, a preparative column packed with a cellulose- or amylose-based CSP would be a suitable choice. chiraltech.comwindows.net The mobile phase composition would be optimized to ensure good solubility of the racemate and efficient separation.

| Parameter | Typical Preparative Condition |

| Column | Preparative-scale Cellulose or Amylose-based CSP |

| Mobile Phase | Optimized mixture of Hexane/Alcohol |

| Injection Volume | Dependent on column dimensions and sample concentration |

| Detection | UV-Vis |

| Collection | Fraction collection based on retention times |

This table outlines a general approach for the preparative chiral separation of this compound enantiomers.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. libretexts.org To determine the absolute configuration of a chiral molecule like this compound, a single crystal of one of its enantiomers, or a derivative thereof, is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. For light-atom molecules, the determination of the absolute configuration can be challenging. In such cases, the presence of a heavier atom in the crystal structure can enhance the anomalous dispersion effects, making the assignment of the absolute configuration more reliable. libretexts.org If the parent compound does not crystallize well or if the absolute configuration determination is ambiguous, derivatization with a chiral reagent containing a heavy atom can be employed.

While no published crystal structure for this compound was found in the searched literature, the general procedure would involve:

Obtaining a high-quality single crystal of an enantiomerically pure form of the compound or a suitable crystalline derivative.

Collecting X-ray diffraction data.

Solving the crystal structure and refining the model.

Determining the absolute configuration by analyzing the anomalous scattering data, often expressed through the Flack parameter. libretexts.org

For vicinal amino alcohols, the absolute configuration can sometimes be inferred using NMR spectroscopy with chiral solvating agents, which provides a non-crystalline method of analysis. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary functional groups: the hydroxyl (-OH), amino (-NH2), and cyclohexyl groups.

While a specific IR spectrum for this compound is not available, the spectrum of the closely related compound 1-Cyclohexylpropan-2-ol provides insight into the expected vibrations of the cyclohexyl and secondary alcohol moieties. nih.govnist.gov The introduction of an amino group at the 1-position would introduce additional characteristic bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| N-H (Amine) | 3300-3500 (two bands for -NH₂) | Stretching |

| C-H (Cyclohexyl) | 2850-2930 | Stretching |

| N-H (Amine) | 1590-1650 | Bending (Scissoring) |

| C-O (Alcohol) | 1050-1150 | Stretching |

| C-N (Amine) | 1020-1250 | Stretching |

This table presents the expected IR absorption bands for the key functional groups in this compound based on general spectroscopic principles and data from analogous compounds.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to its functional groups. The non-polar bonds of the cyclohexane ring are expected to show strong signals in the Raman spectrum.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and manipulation of molecular structures to predict their behavior. For 1-Amino-2-cyclohexylpropan-2-ol, molecular mechanics methods would be the first step in a thorough conformational analysis. These methods use classical physics to estimate the potential energy of different spatial arrangements of atoms (conformers).

A systematic conformational search would identify low-energy conformers. The results of such a study would likely be presented in a table listing the relative energies of the most stable conformers and their corresponding dihedral angles.

Quantum Chemical Calculations of Electronic Structure

Following conformational analysis, quantum chemical calculations would provide a more accurate description of the electronic structure of this compound. Methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) would be employed.

These calculations can determine a variety of electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into its polarity and intermolecular interactions.

Partial Atomic Charges: These calculations quantify the charge distribution among the atoms, which is crucial for understanding electrostatic interactions.

For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of high electron density.

Prediction of Reactivity and Reaction Pathways

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity of this compound. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, would quantify the molecule's susceptibility to different types of chemical reactions.

Furthermore, computational methods can be used to explore potential reaction pathways. For example, the reaction of this compound with an electrophile would likely involve the nucleophilic attack of the amino or hydroxyl group. Computational modeling could map out the potential energy surface of such a reaction, identifying transition states and intermediates, thereby predicting the most favorable reaction pathway.

Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the atomic level. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed.

For instance, in a potential intramolecular reaction of this compound, such as the formation of an oxazolidine (B1195125) ring, computational studies could:

Identify the most stable conformation for the reaction to occur.

Calculate the activation energy barrier for the ring-closing step.

Determine the stereochemical outcome of the reaction.

These theoretical insights can complement experimental studies and provide a deeper understanding of the reaction dynamics.

Prediction and Interpretation of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in an IR spectrum. This can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the N-H and O-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its conformers. For a related compound, 1-Cyclohexylpropan-2-ol, experimental ¹³C NMR and GC-MS data are available. nih.gov

Mass Spectrometry: While not a direct prediction from quantum calculations, understanding the molecule's fragmentation patterns in a mass spectrometer can be aided by calculating bond dissociation energies.

A summary of computed properties for related compounds can be found in public databases. nih.govnih.govnih.gov For example, for 3-amino-2-cyclohexylpropan-1-ol, predicted collision cross-section values have been calculated. uni.lu

Applications in Specialized Organic Synthesis and Materials Science

As a Versatile Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The bifunctional nature of 1-Amino-2-cyclohexylpropan-2-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate for such reactions.

In this context, the primary amine can readily participate in the formation of imines or enamines, which are key intermediates in many MCRs, such as the Ugi and Passerini reactions. The presence of the sterically demanding cyclohexyl group can influence the stereochemical outcome of these reactions, providing a pathway to chiral molecules of significant interest in medicinal chemistry and materials science. While specific, publicly documented examples of this compound in well-known MCRs are not extensively reported in mainstream literature, its structural motifs are analogous to other amino alcohols that have proven to be effective in these transformations.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Type | Potential Role of this compound | Expected Product Class |

| Ugi Reaction | Amine component | α-Acylamino carboxamides |

| Passerini Reaction | (after conversion to isocyanide) | α-Acyloxy carboxamides |

| Strecker Synthesis | Amine component | α-Aminonitriles |

| Hantzsch Dihydropyridine Synthesis | Amine/Ammonia (B1221849) source | Dihydropyridines |

Role in the Synthesis of Non-Biological Advanced Materials

The development of advanced materials with tailored properties is a cornerstone of modern technology. This compound serves as a valuable monomer and modifying agent in the creation of such materials, owing to its reactive functional groups and robust cycloaliphatic moiety.

In polymer chemistry, the amine and hydroxyl groups of this compound allow it to be incorporated into various polymer backbones. For instance, it can be used as a monomer in the synthesis of polyamides, polyurethanes, and polyesters. The bulky cyclohexyl group can impart unique properties to the resulting polymers, such as increased thermal stability, enhanced mechanical strength, and altered solubility characteristics.

The incorporation of this amino alcohol can introduce reactive sites along the polymer chain, which can be further functionalized to create materials with specific functionalities, such as catalysts, drug-delivery vehicles, or specialized coatings.

The ability of this compound to form strong interactions with surfaces makes it a candidate for surface modification applications. The amine group can covalently bind to surfaces rich in electrophilic sites, such as metal oxides or activated polymers. The hydroxyl group can also participate in surface binding through hydrogen bonding or condensation reactions.

Once anchored to a surface, the exposed cyclohexyl group can alter the surface properties, for example, by increasing its hydrophobicity. This can be useful in creating water-repellent coatings, anti-fouling surfaces, or in modifying the stationary phases in chromatography.

Use in the Development of Advanced Chemical Sensors

The design of chemical sensors often relies on the principle of molecular recognition, where a receptor molecule selectively binds to a target analyte, producing a detectable signal. The functional groups of this compound can be utilized to create such receptor sites.

The amine group can be functionalized with chromophores or fluorophores, creating a signaling unit. The cyclohexyl and propanol (B110389) backbone can be tailored to create a binding pocket for specific analytes. For example, the hydroxyl group and the amine can act as hydrogen bond donors and acceptors, while the cyclohexyl group can provide van der Waals interactions. Such sensors could potentially be used for the detection of small organic molecules, metal ions, or even biological analytes.

Development of New Synthetic Methodologies (e.g., C-C and C-O Functionalization)

The development of novel synthetic methodologies is crucial for advancing chemical synthesis. This compound can serve as a platform for developing new C-C and C-O bond-forming reactions.

The tertiary alcohol can be a substrate for developing new C-O functionalization methods, such as etherification or esterification reactions under mild conditions. The proximity of the amino group could potentially direct or catalyze these transformations in a regioselective or stereoselective manner.

For C-C functionalization, the carbon backbone of the molecule can be activated in various ways. For instance, the carbon atom bearing the hydroxyl group is a potential site for nucleophilic substitution after activation. Furthermore, the cyclohexyl ring can undergo C-H activation and subsequent functionalization, leading to a diverse range of derivatives. The development of such methodologies would expand the toolkit of synthetic chemists and provide access to novel molecular structures.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methods for producing chiral β-amino alcohols is a primary goal in modern organic chemistry. nih.govacs.org Traditional methods often involve multiple steps and the use of protecting groups, which can be inefficient. nih.gov Future research will likely focus on novel synthetic routes that offer higher yields, are more environmentally friendly, and provide direct access to compounds like 1-Amino-2-cyclohexylpropan-2-ol.

Key areas for exploration include:

Reductive Cross-Coupling Reactions: Methods such as the samarium(II) iodide-mediated reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes have shown great promise for the synthesis of a wide array of chiral β-amino alcohols with excellent diastereoselectivities. acs.org

Aminolysis of Epoxides: The ring-opening of chiral epoxides with amines is a direct and high-yield pathway to β-amino alcohols. researchgate.net Research into new catalysts, such as indium tribromide or iridium trichloride, and the use of alternative reaction media like ionic liquids or even water, could lead to more efficient and greener processes. researchgate.net

Reduction of α-Amino Ketones: The asymmetric hydrogenation or reduction of prochiral α-amino ketones represents another direct route. researchgate.net Developing new catalysts for this transformation will be crucial for achieving high enantioselectivity.

Electrocatalytic Methods: Recent breakthroughs in electrocatalytic radical cross-couplings offer a streamlined and modular approach to synthesizing enantiopure amino alcohols from simple precursors like serine-derived chiral carboxylic acids. nih.gov This method avoids many of the complexities of traditional synthesis and has proven to be scalable. nih.gov

Development of Highly Stereoselective Catalytic Systems

Achieving high stereoselectivity is critical in the synthesis of chiral molecules. For this compound, which contains stereogenic centers, the development of advanced catalytic systems is paramount.

Future research directions in this area include:

Chiral Ligand Development: The design and synthesis of new chiral ligands are central to asymmetric catalysis. Carbohydrate-based ligands, for example, are derived from abundant, inexpensive, and chiral natural products and have shown high efficiency in transformations like the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com β-amino alcohol derivatives themselves are often used as powerful chiral ligands. acs.org

Bifunctional Catalysis: The use of chiral β-aminophosphine derivatives as bifunctional organocatalysts is an emerging area. rsc.org These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity.

Metal-Based Catalysis: Cobalt(III)-catalyzed reactions have been developed for the stereoselective synthesis of complex molecules like allenyl alcohols through sequential C-H bond additions. nih.gov Applying similar strategies to the synthesis of β-amino alcohols could provide novel and efficient routes.

Biocatalysis: The use of enzymes, such as reductases and transaminases, offers a highly selective and environmentally friendly approach to producing chiral intermediates. mdpi.com For instance, reductases have been used on a preparative scale to produce chiral alcohols with high enantiomeric excess. mdpi.com

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. The integration of the synthesis of this compound into flow chemistry and automated systems is a logical next step for industrial application.

Key aspects of this research will involve:

Process Optimization: Adapting existing synthetic routes to continuous flow conditions requires careful optimization of reaction parameters such as temperature, pressure, and residence time. nih.gov

Scalability: Flow chemistry has been shown to be robust and scalable for amino alcohol synthesis, with successful examples of gram-scale reactions being performed in flow reactors. nih.gov Future work will focus on further scaling up these processes.

Automated Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of new reaction conditions and the synthesis of derivative libraries for screening purposes.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and in silico modeling are powerful tools for accelerating the design and development of new molecules with specific, tunable properties. For this compound, these methods can be used to design derivatives with enhanced biological activity, improved physical properties, or novel catalytic capabilities.

Future research in this domain will focus on:

In Silico Screening: Computational tools can be used to screen virtual libraries of derivatives for potential activity or toxicity. nih.gov For example, in silico prediction systems have been used to assess the toxic potential of chiral 1,2-amino alcohol derivatives, guiding the selection of candidates for further preclinical studies. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of derivatives with biological targets, researchers can develop a deeper understanding of the structure-activity relationships. This knowledge can then be used to guide the design of more potent and selective compounds. nih.gov